molecular formula C15H13NO4 B018148 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 51582-41-3

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Cat. No. B018148
CAS RN: 51582-41-3
M. Wt: 271.27 g/mol
InChI Key: MOGUBMMGIJLRHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane and related compounds involves the reaction of trans-3-phenylglycidic esters with various nucleophiles, where the reactivity and stereoselectivity of the oxirane ring opening are significantly influenced by the substituents on the benzene ring. Lewis acids, especially tin compounds, have been found to be effective catalysts for facilitating the cis-opening of the oxirane ring, producing key intermediates for further synthesis (Hashiyama, Inoue, Konda, & Takeda, 1984).

Molecular Structure Analysis

The molecular structure of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has been detailed through crystallographic studies, revealing distinct spatial arrangements that minimize steric hindrance and allow for specific intermolecular interactions. For instance, the nitrophenyl and benzyloxy groups in related compounds are inclined at specific angles to diminish steric interactions, showcasing the compound's structural complexity and the potential for diverse chemical behavior (Mohan, Ravikumar, Vittal, & Gido, 1994).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is highlighted by its interactions with nucleophiles and participation in various chemical reactions. These reactions are pivotal for synthesizing complex organic molecules, including pharmaceuticals and ligands for catalysis. The presence of both electron-donating and electron-withdrawing groups within its structure plays a crucial role in its reactivity and the stereoselectivity of the reactions it undergoes (Nakamura, Uchiyama, & Ohwada, 2003).

Scientific Research Applications

  • Biomedicine

    • Oxirane rings are found in bioactive steroids and related isoprenoid lipids . These compounds are derived from fungi, fungal endophytes, plants, algae, and marine invertebrates .
    • They have been observed to have strong anti-inflammatory, antineoplastic, antiproliferative, anti-hypercholesterolemic, antiparkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities .
    • The methods of application or experimental procedures involve in vivo and in vitro studies and the utilization of the QSAR method .
    • The outcomes of these studies contribute to the fields of pharmacology and medicine by providing insights into the biological activity and structural diversity of steroids and related isoprenoid lipids .
  • Medicinal Chemistry

    • The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
    • The synthesis of new oxetane derivatives has been driven by these applications .
    • The methods of application involve the synthesis of oxetane derivatives by intramolecular cyclization through C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .
    • The outcomes of these studies contribute to the development of new drugs and therapeutic agents .
  • Polymer Chemistry

    • Oxiranes are used in the production of various types of polymers, including epoxy resins .
    • The methods of application involve the reaction of oxiranes with amines, anhydrides, or phenols to produce epoxy resins .
    • The outcomes of these studies contribute to the development of new materials with a wide range of applications, including coatings, adhesives, and composites .
  • Organic Synthesis

    • Oxiranes are used as intermediates in organic synthesis due to their reactivity .
    • The methods of application involve the ring-opening of oxiranes by nucleophiles, which allows for the synthesis of a wide range of compounds .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .
  • Drug Discovery

    • Oxiranes are used in drug discovery as they can be used to modify the physicochemical properties of drug molecules .
    • The methods of application involve the incorporation of oxirane rings into drug molecules to improve their stability, solubility, or bioavailability .
    • The outcomes of these studies contribute to the development of new drugs and therapeutic agents .
  • Environmental Science

    • Oxiranes are used in environmental science as they can react with pollutants to neutralize them .
    • The methods of application involve the use of oxiranes in processes such as the oxidation of sulfur dioxide to sulfur trioxide .
    • The outcomes of these studies contribute to the development of new methods for pollution control .
  • Photocycloaddition

    • Oxiranes can undergo Paternò−Büchi [2+2] photocycloaddition .
    • The methods of application involve the use of light to induce the [2+2] cycloaddition .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .
  • Synthesis of Oxetane Derivatives

    • Oxiranes can be used to synthesize oxetane derivatives .
    • The methods of application involve the use of oxetane-containing building blocks .
    • The outcomes of these studies contribute to the development of new drugs and therapeutic agents .
  • Functionalization of Intact Oxirane Derivatives

    • Oxiranes can be functionalized through metalated and radical intermediates .
    • The methods of application involve the use of metalated and radical intermediates .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .
  • Ring-Opening and Ring-Expansion Reactions of Oxetanes

    • Oxiranes can undergo ring-opening and ring-expansion reactions .
    • The methods of application involve the use of various reagents to induce the ring-opening and ring-expansion reactions .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .
  • Synthesis of 2-Methyleneoxetanes

    • Oxiranes can be used to synthesize 2-methyleneoxetanes .
    • The methods of application involve the use of various reagents to induce the synthesis of 2-methyleneoxetanes .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .
  • Reactivity of 2-Methyleneoxetanes

    • 2-Methyleneoxetanes exhibit unique reactivity .
    • The methods of application involve the use of various reagents to explore the reactivity of 2-methyleneoxetanes .
    • The outcomes of these studies contribute to the synthesis of complex organic molecules .

properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449787
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

CAS RN

51582-41-3
Record name 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51582-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OFT BLOG - Tetrahedron Letters, 1997 - allfordrugs.com
PHASE III – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 관한 …
Number of citations: 0 www.allfordrugs.com

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